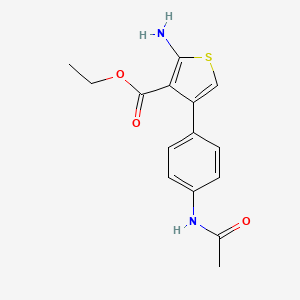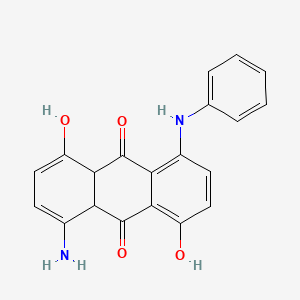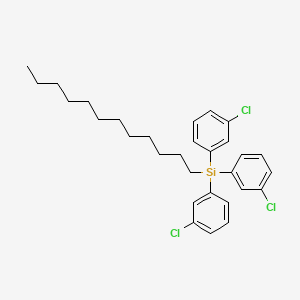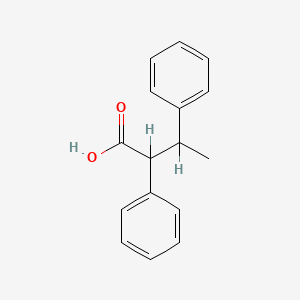
9-Bromo-10-methylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-10-methylanthracene is an organic compound with the molecular formula C15H11Br. It is a derivative of anthracene, where a bromine atom is substituted at the 9th position and a methyl group at the 10th position. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-methylanthracene typically involves the bromination of 10-methylanthracene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. Column chromatography is often employed for purification, using solvents like hexane and dichloromethane .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Bromo-10-methylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 10-methylanthracene.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted anthracenes depending on the nucleophile used.
Oxidation: Anthraquinone derivatives.
Reduction: 10-Methylanthracene.
Wissenschaftliche Forschungsanwendungen
9-Bromo-10-methylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 9-Bromo-10-methylanthracene involves its interaction with molecular targets through its bromine and methyl groups. These interactions can lead to various photophysical effects, such as fluorescence and phosphorescence. The compound’s ability to undergo triplet-triplet annihilation makes it valuable in photon upconversion applications .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Dibromoanthracene
- 9-Bromo-10-phenylanthracene
- 9-Methylanthracene
Comparison:
- 9,10-Dibromoanthracene: Contains two bromine atoms, leading to different reactivity and applications.
- 9-Bromo-10-phenylanthracene: Substituted with a phenyl group, affecting its photophysical properties.
- 9-Methylanthracene: Lacks the bromine atom, resulting in different chemical behavior and uses .
9-Bromo-10-methylanthracene stands out due to its unique combination of bromine and methyl substituents, which confer distinct photophysical properties and reactivity, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
23674-17-1 |
|---|---|
Molekularformel |
C15H11Br |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
9-bromo-10-methylanthracene |
InChI |
InChI=1S/C15H11Br/c1-10-11-6-2-4-8-13(11)15(16)14-9-5-3-7-12(10)14/h2-9H,1H3 |
InChI-Schlüssel |
DSDGPRYUTYECJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















